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Compound of Interest

Compound Name:
Benzeneacetamide, N,N-bis(1-

methylethyl)-

CAS No.: 34251-46-2

Cat. No.: B7883177

Get Quote

CAS: 34251-46-2 Formula: C₁₄H₂₁NO MW: 219.33 g/mol

Executive Summary & Strategic Analysis
N,N-Diisopropylbenzeneacetamide (N,N-diisopropyl-2-phenylacetamide) represents a critical

structural scaffold in medicinal chemistry, serving as a lipophilic, sterically hindered amide

model. While structurally simple, its synthesis challenges lie in the steric bulk of the

diisopropylamine nucleophile.

Standard thermal dehydration between phenylacetic acid and diisopropylamine is often

sluggish and low-yielding due to the high energy barrier imposed by the isopropyl groups.

Therefore, successful synthesis requires electrophilic activation of the carbonyl carbon.

This guide details two distinct, high-fidelity pathways:

The Chemoselective Acyl Chloride Route: The industry standard for high yield and purity.
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The Ti(IV)-Catalyzed Direct Amidation: A modern, atom-economic approach minimizing

chlorinated waste.

Retrosynthetic Analysis
To navigate the steric hindrance of the amine, we disconnect the amide bond (

). The carbonyl carbon must be transformed into a highly reactive electrophile (

) to overcome the nucleophilic sluggishness of the bulky secondary amine.

Target: N,N-Diisopropylbenzeneacetamide
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Figure 1: Retrosynthetic disconnection strategy focusing on carbonyl activation.

Pathway A: Acyl Chloride Activation (High-Fidelity
Protocol)
Rationale: This method utilizes in situ generation of phenylacetyl chloride. The high reactivity of

the acyl chloride overcomes the steric hindrance of the diisopropylamine, ensuring near-

quantitative conversion.

Reaction Scheme
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Critical Process Parameters (CPPs)
Parameter Specification Impact on Quality

Moisture Control < 0.05% H₂O in Solvents
Prevents hydrolysis of acid

chloride back to acid.

Temperature (Step 1) Reflux (80°C)

Ensures complete removal of

SO₂; residual SO₂ poisons the

amine.

Temperature (Step 2) 0°C (Addition)
Controls exotherm; prevents

ketene formation/dimerization.

Stoichiometry Amine (1.1 eq), Base (1.2 eq)

Excess amine ensures full

consumption of the limiting

acid chloride.

Detailed Experimental Protocol
Reagents:

Phenylacetic acid (13.6 g, 100 mmol)

Thionyl chloride (17.8 g, 150 mmol)

Diisopropylamine (11.1 g, 110 mmol)

Triethylamine (TEA) (12.1 g, 120 mmol)

Dichloromethane (DCM) (anhydrous)[1][2]

Step-by-Step Workflow:

Activation Phase:

Charge a 250 mL round-bottom flask (RBF) with phenylacetic acid (100 mmol).

Add thionyl chloride (150 mmol) dropwise under N₂ atmosphere.
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Optional: Add 1 drop of DMF to catalyze the chlorination.

Heat to reflux (approx. 80°C) for 2 hours until gas evolution (HCl/SO₂) ceases.

Crucial: Evaporate excess thionyl chloride under reduced pressure.[1] Re-dissolve the

residue in 20 mL anhydrous DCM and evaporate again to ensure complete removal of

acidic volatiles.

Coupling Phase:

In a separate 500 mL 3-neck RBF, dissolve diisopropylamine (110 mmol) and TEA (120

mmol) in 100 mL anhydrous DCM.

Cool the amine solution to 0°C using an ice bath.[2][3]

Dissolve the isolated phenylacetyl chloride (from Step 1) in 50 mL DCM.

Add the acid chloride solution dropwise to the amine mixture over 30 minutes, maintaining

internal temperature < 5°C.

Work-up & Purification:

Allow mixture to warm to Room Temperature (RT) and stir for 2 hours.

Quench with saturated NaHCO₃ solution (100 mL).

Separate organic layer and wash sequentially with:

1M HCl (50 mL) – Removes unreacted amine.

Brine (50 mL).

Dry over MgSO₄, filter, and concentrate in vacuo.

Recrystallization: If solid, recrystallize from Hexane/EtOAc (9:1). If oil, distill under high

vacuum (bp approx. 130-140°C @ 0.5 mmHg).
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Figure 2: Process flow for the Acyl Chloride synthesis pathway.[4]

Pathway B: Ti(IV)-Catalyzed Direct Amidation (Green
Route)
Rationale: For laboratories prioritizing Green Chemistry, direct condensation avoids corrosive

thionyl chloride. This method uses a Lewis Acid catalyst to activate the carboxylic acid, allowing

nucleophilic attack even by bulky amines.

Mechanism: The Titanium(IV) center coordinates to the carboxylate, increasing the

electrophilicity of the carbonyl carbon and facilitating water removal.
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Protocol Highlights
Catalyst: TiCl₄ or Ti(OiPr)₄ (10 mol%).

Solvent: Toluene or Xylene (requires high boiling point for water removal).

Conditions: Reflux with Dean-Stark apparatus.

Procedure:

Combine phenylacetic acid (10 mmol), diisopropylamine (10 mmol), and Ti(OiPr)₄ (1 mmol)

in Toluene (50 mL).

Reflux for 12–18 hours with continuous water removal via Dean-Stark trap.

Cool, dilute with EtOAc, and wash with 10% citric acid (to remove Ti species) and brine.

Concentrate to yield product.

Note: Yields are typically 10-15% lower than Pathway A due to the steric bulk hindering the

catalytic cycle.

Analytical Validation
To ensure the integrity of the synthesized compound, the following spectral characteristics must

be verified.
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Technique
Expected Signal
Characteristics

Structural Assignment

¹H NMR (CDCl₃) δ 7.20–7.35 (m, 5H) Aromatic Protons (Phenyl ring)

δ 3.65 (s, 2H) Benzylic -CH₂-

δ 3.90 (sept, 1H), 3.45 (sept,

1H)

Methine -CH- of isopropyl

groups

δ 1.35 (d, 6H), 1.10 (d, 6H)
Methyl -CH₃ of isopropyl

groups

IR Spectroscopy 1640–1650 cm⁻¹ C=O Stretch (Tertiary Amide)

Mass Spectrometry
m/z = 219.1 [M]⁺ or 220.1

[M+H]⁺
Molecular Ion

*Note: Due to restricted rotation around the C-N amide bond, the two isopropyl groups are

magnetically non-equivalent (rotamers), often appearing as two distinct sets of signals in NMR

at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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